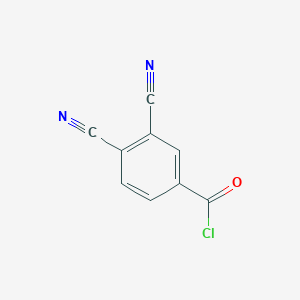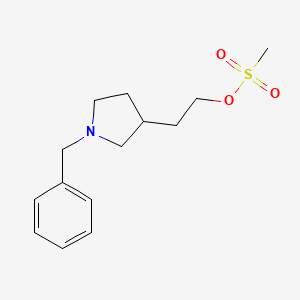
p-Xylene-alpha, dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Xylene-alpha, dimethanesulfonate: is a chemical compound derived from p-xylene, an aromatic hydrocarbon. p-Xylene is one of the three isomers of dimethylbenzene, known collectively as xylenes. The “p-” stands for para-, indicating that the two methyl groups in p-xylene occupy the diametrically opposite substituent positions 1 and 4 . This compound is a derivative where the methyl groups are substituted with methanesulfonate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-xylene-alpha, dimethanesulfonate typically involves the sulfonation of p-xylene. This can be achieved through the reaction of p-xylene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactors where p-xylene and methanesulfonyl chloride are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: p-Xylene-alpha, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups back to methyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: p-Xylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Xylene-alpha, dimethanesulfonate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of sulfonic acids and other derivatives .
Biology and Medicine: In biological research, this compound can be used as a reagent for modifying proteins and other biomolecules. Its sulfonate groups can react with amino groups in proteins, leading to the formation of sulfonamide bonds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of certain types of polymers and resins .
Wirkmechanismus
The mechanism by which p-xylene-alpha, dimethanesulfonate exerts its effects involves the reactivity of its sulfonate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
o-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the ortho position.
m-Xylene-alpha, dimethanesulfonate: An isomer where the methyl groups are in the meta position.
Uniqueness: p-Xylene-alpha, dimethanesulfonate is unique due to the para positioning of its sulfonate groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can lead to different chemical and physical properties compared to its ortho and meta isomers .
Eigenschaften
CAS-Nummer |
1953-55-5 |
|---|---|
Molekularformel |
C10H14O6S2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
[4-(methylsulfonyloxymethyl)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZIMCLCZANGOZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
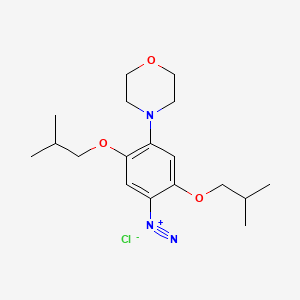


![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
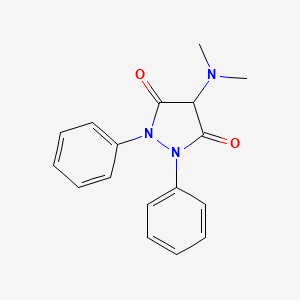
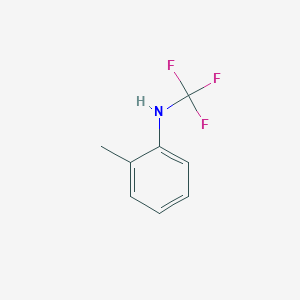
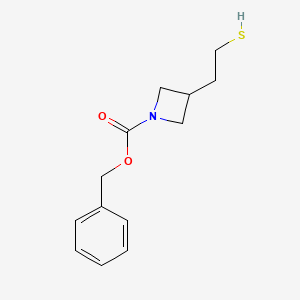
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)

